Cas no 2472890-66-5 (rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis)

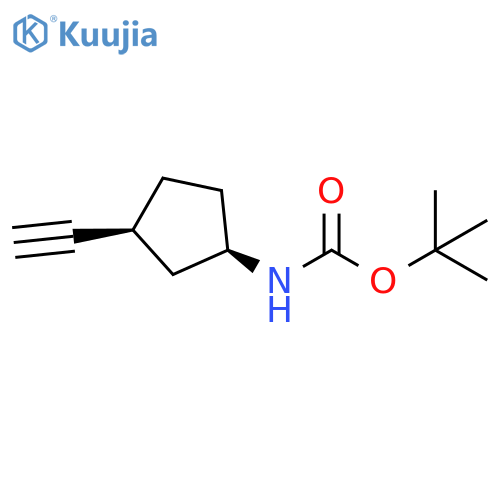

2472890-66-5 structure

商品名:rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis

rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis

- rel-1,1-Dimethylethyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate

-

- インチ: 1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1

- InChIKey: DTHXBYFRDCALDU-VHSXEESVSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1CC[C@H](C#C)C1

じっけんとくせい

- 密度みつど: 1.01±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 294.3±20.0 °C(Predicted)

- 酸性度係数(pKa): 12.20±0.40(Predicted)

rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20818152-1.0g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 1g |

$1343.0 | 2023-05-26 | |

| Enamine | EN300-20818152-0.05g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 0.05g |

$312.0 | 2023-09-16 | |

| Enamine | EN300-20818152-0.25g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 0.25g |

$666.0 | 2023-09-16 | |

| 1PlusChem | 1P0286MQ-500mg |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 500mg |

$1355.00 | 2024-05-21 | |

| Enamine | EN300-20818152-5g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 5g |

$3894.0 | 2023-09-16 | |

| Aaron | AR0286V2-5g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 5g |

$5380.00 | 2023-12-15 | |

| 1PlusChem | 1P0286MQ-5g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 5g |

$4875.00 | 2024-05-21 | |

| 1PlusChem | 1P0286MQ-10g |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 10g |

$7199.00 | 2024-05-21 | |

| 1PlusChem | 1P0286MQ-50mg |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 50mg |

$448.00 | 2024-05-21 | |

| 1PlusChem | 1P0286MQ-250mg |

rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |

2472890-66-5 | 95% | 250mg |

$885.00 | 2024-05-21 |

rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

2472890-66-5 (rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬